molecular formula C8H6F5NO B1411441 3-Difluoromethoxy-2-(trifluoromethyl)aniline CAS No. 1803781-61-4

3-Difluoromethoxy-2-(trifluoromethyl)aniline

Cat. No.: B1411441
CAS No.: 1803781-61-4
M. Wt: 227.13 g/mol
InChI Key: YRPSUAMNIRVGAY-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-chloro-3-(trifluoromethyl)aniline is reacted with difluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

3-Difluoromethoxy-2-(trifluoromethyl)aniline finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 3-Difluoromethoxy-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and biological activity. For example, the difluoromethoxy group can enhance the compound’s stability and solubility, while the trifluoromethyl group can increase its metabolic stability and bioavailability .

Properties

IUPAC Name

3-(difluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(14)6(5)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPSUAMNIRVGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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